molecular formula C16H9NO3 B14299971 3-Nitro-1-fluoranthenol CAS No. 115664-54-5

3-Nitro-1-fluoranthenol

Katalognummer: B14299971
CAS-Nummer: 115664-54-5
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: LFZOEZZSTIDRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-1-fluoranthenol is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO2). The nitro group is known for its high dipole moment and polar character, which significantly influences the physical and chemical properties of the compound .

Analyse Chemischer Reaktionen

3-Nitro-1-fluoranthenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Nitro-1-fluoranthenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of nitro compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Nitro-1-fluoranthenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, RNA, and proteins. These interactions can lead to the inhibition of essential cellular processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

3-Nitro-1-fluoranthenol can be compared with other nitro compounds such as 3-nitro-1,2,4-triazol-5-one and nitrobenzene. While all these compounds contain the nitro group, their chemical properties and applications differ significantly:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the nitro and hydroxyl groups, making it versatile for various applications.

Eigenschaften

115664-54-5

Molekularformel

C16H9NO3

Molekulargewicht

263.25 g/mol

IUPAC-Name

3-nitrofluoranthen-1-ol

InChI

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)12-7-3-6-10-9-4-1-2-5-11(9)16(14)15(10)12/h1-8,18H

InChI-Schlüssel

LFZOEZZSTIDRIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.